![molecular formula C17H25ClN4O3 B2742789 Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate CAS No. 2402839-07-8](/img/structure/B2742789.png)
Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, amide group, and ester group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Applications
- Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, which share structural similarities with the compound , are highlighted for their utility as building blocks in synthetic organic chemistry. Their reactivity encompasses nucleophilic substitutions and radical reactions, enabling the synthesis of a diverse array of products, including azocarboxamides and aryl-aryl coupled products (Jasch et al., 2012).
- Carboxamidation and Aromatisation : The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides is a notable reaction mechanism. This process tolerates a wide range of functional groups and leads to the formation of phenanthridine 6-carboxamides, demonstrating the compound's potential in complex organic syntheses (Feng et al., 2014).
Polymer Science Applications
- Synthesis and Properties of Polyamides : Compounds related to tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. This demonstrates the potential of related chemical entities in the development of novel polymeric materials (Hsiao et al., 2000).
Medicinal Chemistry Applications
- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology has been applied to synthesize alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, showcasing the compound's relevance in the synthesis of biologically active molecules (Ellman et al., 2002).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling any chemical compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-8-5-6-13(7-9-22)21(4)14(23)12-10-19-15(18)20-11-12/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSBVLFSWKWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2742706.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
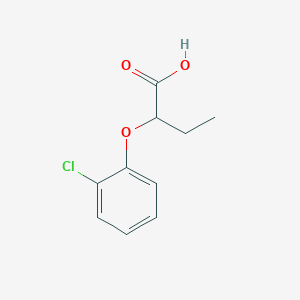
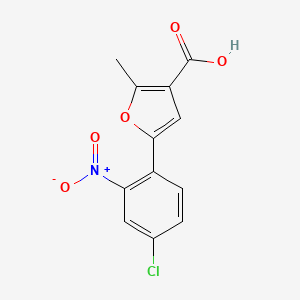
![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)
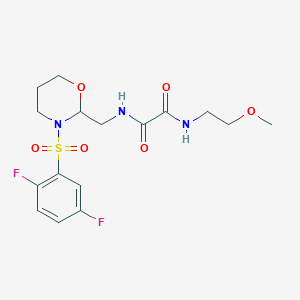
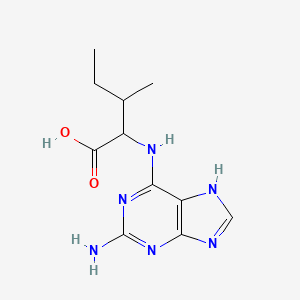
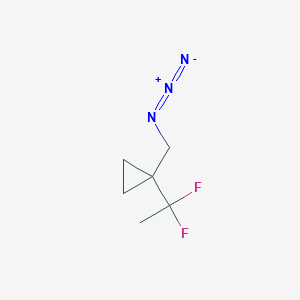
![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)